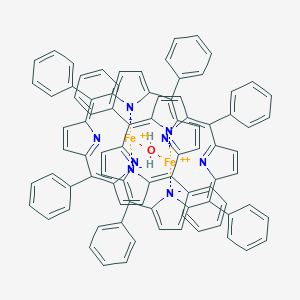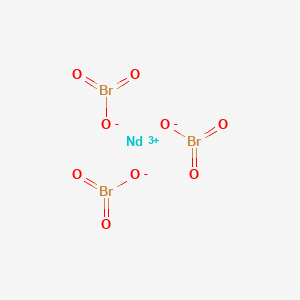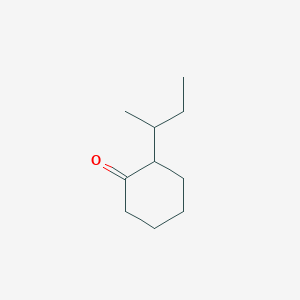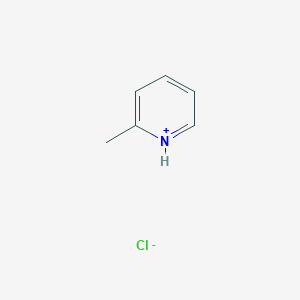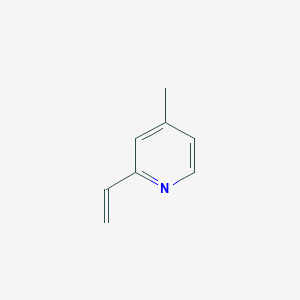
4-メチル-2-ビニルピリジン
概要
説明
4-Methyl-2-vinylpyridine is an organic compound that belongs to the class of vinylpyridines. It is characterized by a pyridine ring substituted with a methyl group at the fourth position and a vinyl group at the second position. This compound is of significant interest due to its versatile applications in various fields, including polymer chemistry, materials science, and pharmaceuticals.
科学的研究の応用
4-Methyl-2-vinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties. These polymers are employed in the development of advanced materials for coatings, adhesives, and electronic devices.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates. It serves as a building block for the development of pharmaceuticals targeting various diseases.
Medicine: 4-Methyl-2-vinylpyridine derivatives are investigated for their potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals, including catalysts and ligands for various industrial processes.
作用機序
Target of Action
4-Methyl-2-vinylpyridine (4M2VP) is a vinylpyridine derivative that primarily targets polymer structures . The compound’s primary role is to enhance the electrical conductivity of these polymers, making it a valuable component in the creation of electrochemical applications .
Mode of Action
The mode of action of 4M2VP involves its interaction with its targets through a process known as quaternization . This process involves the reaction of 4M2VP with different haloalkanes, leading to an enhanced electrical conductivity in the resulting polymeric material . The quaternization leads to a deficiency in the electron density in the pyridine ring, thus, N atoms are more attracted toward nucleophile compounds .
Biochemical Pathways
The biochemical pathways affected by 4M2VP primarily involve the polymerization of vinylpyridine . This process can be achieved through various methods, including anionic graft polymerization of 4-vinyl pyridine in starch and dextrin, block anionic copolymerization of poly(para-xylylene), polystyrene, and polyvinylpyridine, and polymerization of 4VP in the presence of a quaternization agent, ammonium persulfate, and cross-linkers .
Result of Action
The result of 4M2VP’s action is the creation of a polymeric material with enhanced electrical conductivity . This makes it a valuable component in the creation of electrochemical applications, including sensors for monitoring and determining humidity and various chemicals .
Action Environment
The action of 4M2VP can be influenced by various environmental factors. For instance, the temperature and pH can affect the quaternization process and, consequently, the electrical conductivity of the resulting polymer . Additionally, the presence of certain chemicals, such as oxidizing agents, can also influence the action of 4M2VP .
生化学分析
Biochemical Properties
It is known that the compound can be used in the synthesis of N-methyl quaternized derivatives of poly(4-vinylpyridine) (PVP), which have unexplored optical and solvation properties . The impact of quaternization on the physicochemical properties of the copolymers, notably the solvation properties, has been studied .
Cellular Effects
It is known that its derivative, poly(4-vinylpyridine), has been applied in electrode organization for electrochemical applications
Molecular Mechanism
It is known that the compound can be used in the synthesis of N-methyl quaternized derivatives of poly(4-vinylpyridine) (PVP), which have unexplored optical and solvation properties . The impact of quaternization on the physicochemical properties of the copolymers, notably the solvation properties, has been studied .
Temporal Effects in Laboratory Settings
It is known that the compound can be used in the synthesis of N-methyl quaternized derivatives of poly(4-vinylpyridine) (PVP), which have unexplored optical and solvation properties . The impact of quaternization on the physicochemical properties of the copolymers, notably the solvation properties, has been studied .
Metabolic Pathways
It is known that the compound can be used in the synthesis of N-methyl quaternized derivatives of poly(4-vinylpyridine) (PVP), which have unexplored optical and solvation properties . The impact of quaternization on the physicochemical properties of the copolymers, notably the solvation properties, has been studied .
Transport and Distribution
It is known that the compound can be used in the synthesis of N-methyl quaternized derivatives of poly(4-vinylpyridine) (PVP), which have unexplored optical and solvation properties . The impact of quaternization on the physicochemical properties of the copolymers, notably the solvation properties, has been studied .
Subcellular Localization
It is known that the compound can be used in the synthesis of N-methyl quaternized derivatives of poly(4-vinylpyridine) (PVP), which have unexplored optical and solvation properties . The impact of quaternization on the physicochemical properties of the copolymers, notably the solvation properties, has been studied .
準備方法
Synthetic Routes and Reaction Conditions: 4-Methyl-2-vinylpyridine can be synthesized through several methods. One common approach involves the alkylation of 2-vinylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. Another method involves the direct vinylation of 4-methylpyridine using acetylene in the presence of a palladium catalyst.
Industrial Production Methods: On an industrial scale, 4-Methyl-2-vinylpyridine is produced through the catalytic vinylation of 4-methylpyridine. This process involves the use of a palladium catalyst and a suitable ligand to facilitate the vinylation reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 4-Methyl-2-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction of 4-Methyl-2-vinylpyridine can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 4-methyl-2-ethylpyridine.
Substitution: The vinyl group in 4-Methyl-2-vinylpyridine can undergo nucleophilic substitution reactions with halogens or other nucleophiles, resulting in various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 4-Methyl-2-ethylpyridine.
Substitution: Halogenated derivatives of 4-Methyl-2-vinylpyridine.
類似化合物との比較
2-Vinylpyridine: Similar to 4-Methyl-2-vinylpyridine but lacks the methyl group at the fourth position. It is used in the synthesis of polymers and copolymers.
4-Vinylpyridine: Lacks the methyl group at the fourth position and is used in similar applications as 4-Methyl-2-vinylpyridine.
4-Methylpyridine: Lacks the vinyl group and is used as a precursor in the synthesis of various organic compounds.
Uniqueness: 4-Methyl-2-vinylpyridine is unique due to the presence of both the vinyl and methyl groups, which confer distinct reactivity and properties. The combination of these functional groups allows for versatile chemical modifications and applications in diverse fields.
特性
IUPAC Name |
2-ethenyl-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-8-6-7(2)4-5-9-8/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNIWWGCVMYYJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458605 | |
| Record name | 4-Methyl-2-vinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13959-34-7 | |
| Record name | 2-Ethenyl-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13959-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Vinyl-4-picoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013959347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-2-vinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-VINYL-4-PICOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W3D1B5708 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 4-methyl-2-vinylpyridine in the synthesis of anion exchangers?
A1: While the provided abstract [] does not delve into specific advantages of using 4-methyl-2-vinylpyridine for anion exchanger synthesis, it highlights the compound's role as a foundational material. The vinyl group likely enables polymerization reactions, creating a polymeric backbone. The pyridine ring, with its nitrogen atom, can be further modified to introduce various functional groups capable of anion exchange. This suggests the potential to tailor the properties of the resulting anion exchangers by manipulating the 4-methyl-2-vinylpyridine structure and subsequent modifications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
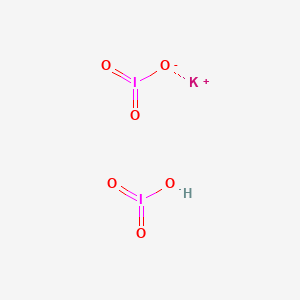
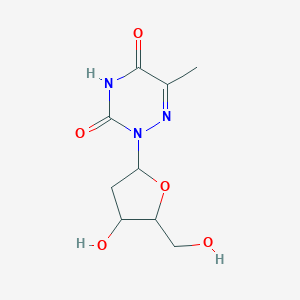
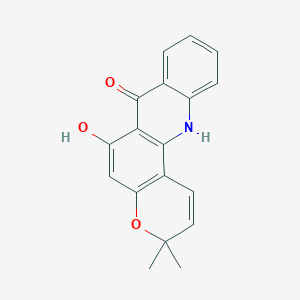
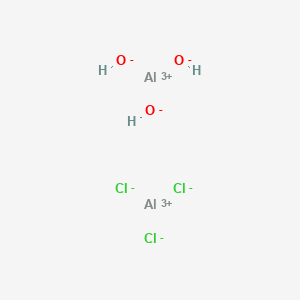
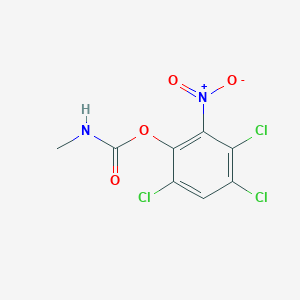

![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)

